Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate
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Overview
Description
Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5,5-dimethyl-1-cyclopentene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 5,5-dimethyl-1-cyclopentene-1-carboxylic acid or 5,5-dimethyl-1-cyclopentanone.
Reduction: 5,5-dimethyl-1-cyclopentanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate depends on its specific application. In chemical reactions, the ester group can act as an electrophile, facilitating nucleophilic attack. The cyclopentene ring can undergo various transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
- Methyl 1-cyclopentene-1-carboxylate
- Ethyl 1-cyclopentene-1-carboxylate
- Methyl 3-cyclopentenecarboxylate
Comparison: Methyl 5,5-dimethyl-1-cyclopentene-1-carboxylate is unique due to the presence of two methyl groups at the 5-position of the cyclopentene ring. This structural feature imparts different steric and electronic properties compared to its analogs, influencing its reactivity and applications. For example, the additional methyl groups can affect the compound’s stability and its behavior in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 5,5-dimethylcyclopentene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)6-4-5-7(9)8(10)11-3/h5H,4,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWXURUKZFEWGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153580-04-2 |
Source
|
Record name | methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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